molecular formula C8H12O B14492384 3-Methyl-5-methylidenecyclohexan-1-one CAS No. 63485-71-2

3-Methyl-5-methylidenecyclohexan-1-one

Cat. No.: B14492384
CAS No.: 63485-71-2
M. Wt: 124.18 g/mol
InChI Key: KVGQCGPXYOSIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-methylidenecyclohexan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a methyl group and a methylene group attached to it. The molecular formula of this compound is C8H12O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-methylidenecyclohexan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, followed by dehydration to yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-methylidenecyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The methyl and methylene groups can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-Methyl-5-methylidenecyclohexan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-methylidenecyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simple cyclohexane derivative with a ketone functional group.

    3-Methylcyclohexanone: A similar compound with a methyl group attached to the cyclohexane ring.

    5-Methylidenecyclohexanone: A compound with a methylene group attached to the cyclohexane ring.

Uniqueness

3-Methyl-5-methylidenecyclohexan-1-one is unique due to the presence of both a methyl and a methylene group on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

63485-71-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methyl-5-methylidenecyclohexan-1-one

InChI

InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h7H,1,3-5H2,2H3

InChI Key

KVGQCGPXYOSIFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)CC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.